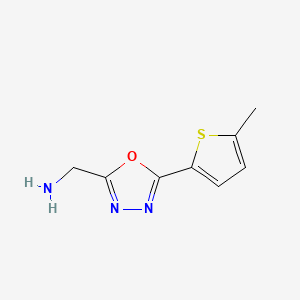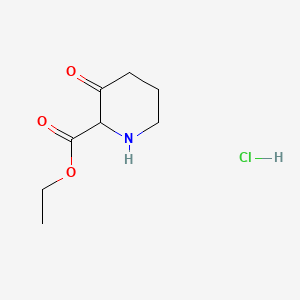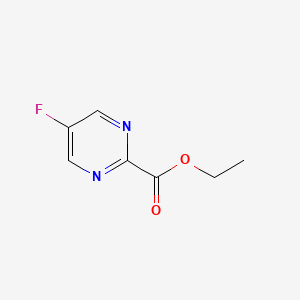![molecular formula C10H10N2O B567675 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1222533-85-8](/img/structure/B567675.png)
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc2[nH]cc(C(C)=O)c2c1 . This provides a way to visualize the compound’s structure using cheminformatics software. Physical And Chemical Properties Analysis
As mentioned earlier, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a solid compound . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
FGFR Inhibitors
This compound has been evaluated for its potential as an FGFR (Fibroblast Growth Factor Receptor) inhibitor. FGFRs are a family of receptor tyrosine kinases that are involved in various biological processes including cell proliferation, differentiation, and migration. Inhibitors targeting FGFRs can be used in cancer therapy to prevent tumor growth and metastasis .
Cell Migration and Invasion Assays
The compound has been used in studies to assess its effect on cell migration and invasion abilities. For example, compound 4h, which includes the 1H-pyrrolo[2,3-b]pyridine motif, was evaluated for its impact on the migration and invasion abilities of 4T1 cells through transwell chamber assays .
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, it’s worth noting that research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This suggests that 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and similar compounds could have potential applications in cancer therapy.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular signaling and function .
Biochemical Pathways
Based on its structure, it may influence pathways involving pyrrolopyridine, a heterocyclic compound
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or modulating receptor signaling .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
properties
IUPAC Name |
1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-8-9(7(2)13)5-12-10(8)11-4-6/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMNQLBIOGYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C(=O)C)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678416 |
Source


|
| Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1222533-85-8 |
Source


|
| Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)


![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)



